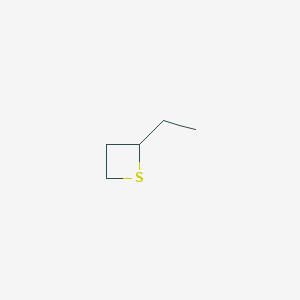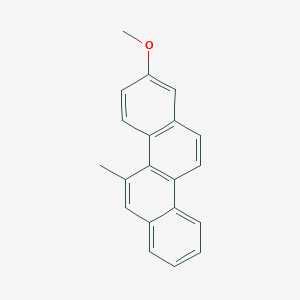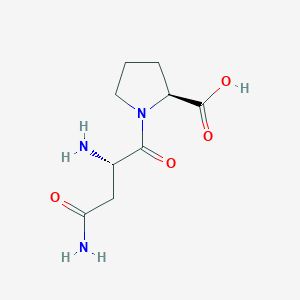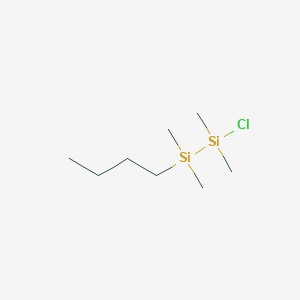
1-Butyl-2-chloro-1,1,2,2-tetramethyldisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-2-chloro-1,1,2,2-tetramethyldisilane is an organosilicon compound with the molecular formula C8H21ClSi2 It is characterized by the presence of a butyl group and a chlorine atom attached to a disilane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Butyl-2-chloro-1,1,2,2-tetramethyldisilane can be synthesized through several methods. One common approach involves the reaction of 1,1,2,2-tetramethyldisilane with butyl chloride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions allows for efficient production with minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-2-chloro-1,1,2,2-tetramethyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes under specific conditions.
Reduction Reactions: Reduction of the compound can yield silanes with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various silanes, silanols, and siloxanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Butyl-2-chloro-1,1,2,2-tetramethyldisilane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-butyl-2-chloro-1,1,2,2-tetramethyldisilane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the disilane backbone can undergo oxidation or reduction. These reactions lead to the formation of different products, which can exert specific effects depending on the context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-sec-Butyl-2-chloro-1,1,2,2-tetramethyldisilane: Similar structure but with a sec-butyl group instead of a butyl group.
1,2-Dichlorotetramethyldisilane: Contains two chlorine atoms instead of one.
1,1,2,2-Tetramethyldisilane: Lacks the butyl and chlorine substituents.
Uniqueness
1-Butyl-2-chloro-1,1,2,2-tetramethyldisilane is unique due to its specific combination of a butyl group and a chlorine atom attached to a disilane backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
80034-58-8 |
|---|---|
Molekularformel |
C8H21ClSi2 |
Molekulargewicht |
208.87 g/mol |
IUPAC-Name |
butyl-[chloro(dimethyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C8H21ClSi2/c1-6-7-8-10(2,3)11(4,5)9/h6-8H2,1-5H3 |
InChI-Schlüssel |
ZZXCMNBCZCHNBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Si](C)(C)[Si](C)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


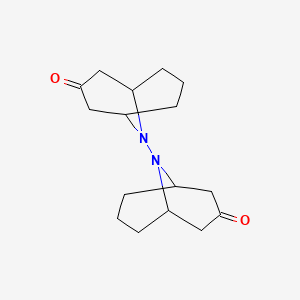


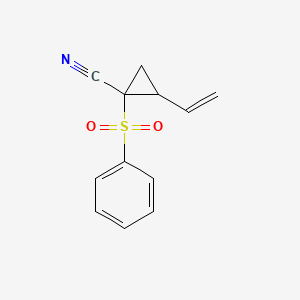
![1,1'-[Pentane-1,5-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/structure/B14433419.png)

![2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14433433.png)
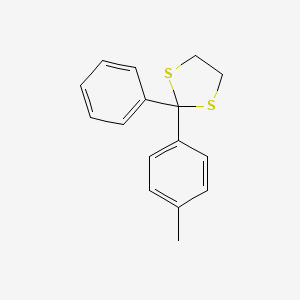

![9-Propoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14433450.png)

